

### structural features of the pre-miR-143 hairpin

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A Technical Guide to the Structural Features of the Pre-miR-143 Hairpin

#### Introduction

MicroRNAs (miRNAs) are a class of small, non-coding RNAs, approximately 19-25 nucleotides in length, that are crucial regulators of gene expressio level.[1] Among these, microRNA-143 (miR-143) has been identified as a key player in numerous biological processes, including the regulation of sm cardiac morphogenesis, and as a tumor suppressor in various cancers. The biogenesis of mature miR-143, like other miRNAs, involves a critical inter known as pre-miR-143. This precursor adopts a characteristic hairpin structure that is essential for its recognition and processing by the cellular mach specific structural features of the pre-miR-143 hairpin is paramount for researchers in molecular biology and professionals in drug development who  $\epsilon$  for therapeutic purposes. This guide provides an in-depth overview of the structural characteristics of the pre-miR-143 hairpin, the methodologies use functional implications of its architecture.

### The Canonical microRNA Biogenesis Pathway

The production of mature miR-143 follows a well-defined canonical pathway. It begins in the nucleus, where the MIR143 gene is transcribed by RNA I primary transcript called pri-miRNA-143.[1] This pri-miRNA contains a characteristic hairpin structure that is recognized and cleaved by the Microproc consists of the RNase III enzyme Drosha and its partner protein DGCR8. This cleavage event releases the pre-miR-143, a hairpin of about 60-110 nu 143 is then exported to the cytoplasm by the Exportin-5/RanGTP pathway.[1] In the cytoplasm, the RNase III enzyme Dicer performs the final process the hairpin structure and cleaves off the terminal loop, yielding a short, double-stranded miRNA duplex.[1] This duplex is subsequently unwound, and 143, is loaded into the RNA-Induced Silencing Complex (RISC) to guide it to target messenger RNAs (mRNAs) for degradation or translational repres



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Caption: Canonical biogenesis pathway of miR-143. (Max Width: 760px)

# Structural Characteristics of Pre-miR-143 Sequence and Genomic Locus

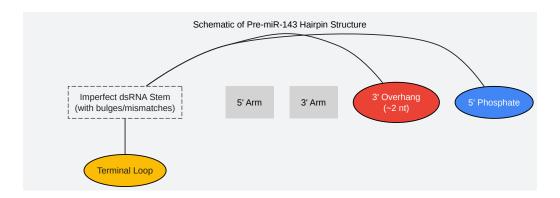
The human pre-miR-143 is encoded on chromosome 5.[2] It is co-transcribed with miR-145, forming a bicistronic cluster, which suggests a coordinate The sequence for the human pre-miR-143 (hsa-mir-143), as cataloged in miRBase, is:

GCGCAGCCCUGUCUCCCAGCCUGAGGUGCAGUGCUGCAUCUCUGGUCAGUUGGGAGUCUGAGAUGAAGCACUGUAGCUCAGGAAGAGAGA

### **Secondary Structure**

The pre-miR-143 folds into a canonical stem-loop or hairpin structure, which is the key feature for its recognition by the miRNA processing machinery double-stranded stem and a single-stranded terminal loop. The stem is formed by intramolecular base-pairing but is typically imperfect, containing mis imperfections are not random flaws but are thought to be important recognition sites for processing enzymes. The structure terminates with a 2-nuclei a critical feature for recognition by Dicer.[4] Computational predictions based on minimum free energy (MFE) calculations provide a model of this second

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Caption: Logical components of the pre-miR-143 hairpin. (Max Width: 760px)

### **Quantitative Structural Data**

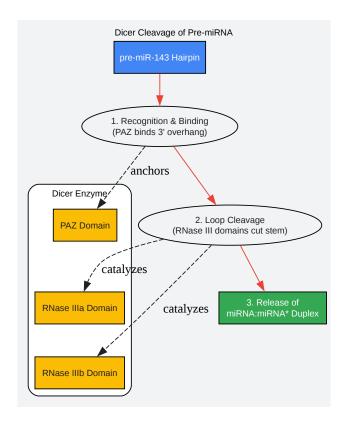
While high-resolution experimental structures specific to the pre-miR-143 hairpin are not widely available, general characteristics of pre-miRNA hairpin studied. Thermodynamic stability (ΔG) is a key quantitative feature, influencing both hairpin formation and processing.[6] Computational models can μ although they are typically validated experimentally.

Structural Feature	Typical Value / Description for Pre-miRNAs	Notes
Total Length	~60 - 110 nucleotides[1]	Varies between different pre-miRNAs.
Stem Length	~22 base pairs	This corresponds to roughly two turns of helix.
Terminal Loop Size	Variable, typically >3 nucleotides	The size and sequence can influence Di efficiency.
3' Overhang	-2 nucleotides[4]	Crucial for anchoring the pre-miRNA into Dicer.
Thermodynamic Stability (ΔG)	Varies; typically -25 to -50 kcal/mol	Lower free energy indicates a more stab stability of the duplex ends can influence

# Processing of the Pre-miR-143 Hairpin by Dicer

The Dicer enzyme acts as a molecular ruler, cleaving the pre-miRNA hairpin to produce the mature miRNA duplex.[7] The structural features of the pr critical for this process. Dicer's PAZ domain specifically recognizes and binds to the 2-nucleotide 3' overhang.[7] This interaction anchors the pre-miR catalytic RNase III domains to cleave the double-stranded stem approximately 22 nucleotides away from the 3' end. The presence of mismatches and affect the efficiency and fidelity of Dicer's cleavage.





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Caption: Workflow for Dicer processing of a pre-miRNA hairpin. (Max Width: 760px)

## **Key Experimental Protocols for Structural Analysis**

Determining the precise structural features of the pre-miR-143 hairpin requires sophisticated experimental techniques. The following are detailed met experiments.

### In Vitro Pre-miRNA Dicer Cleavage Assay

This assay is used to confirm that a pre-miRNA hairpin is a substrate for Dicer and to analyze the cleavage products.[8][9]

- Substrate Preparation:
  - Synthesize the pre-miR-143 RNA sequence via in vitro transcription using a T7 RNA polymerase system and a corresponding DNA template.
  - o Alternatively, chemically synthesize the RNA oligomer.
  - Radioactively label the 5' end of the pre-miRNA using T4 polynucleotide kinase (PNK) and [y-32P]ATP for visualization.[10]
  - Purify the labeled pre-miRNA using denaturing polyacrylamide gel electrophoresis (PAGE) to ensure size homogeneity.[11]
- Dicer Cleavage Reaction:
  - Prepare a reaction mixture containing dicing buffer (e.g., 20 mM Tris-HCl pH 6.5, 25 mM NaCl, 1.5 mM MgCl<sub>2</sub>, 1 mM DTT).[7]
  - $\circ~$  Add the purified, labeled pre-miR-143 substrate (e.g., 1 pmol).[7]
  - Initiate the reaction by adding purified recombinant human Dicer protein (e.g., ~100 ng) or a cell lysate containing Dicer activity.[7]
  - $\circ~$  Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).[11]



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- · Product Analysis:
  - Stop the reaction by adding a loading buffer containing a denaturant like urea and formamide.[11]
  - Separate the reaction products on a high-resolution denaturing PAGE gel (e.g., 15-20% urea-PAGE).[10]
  - Visualize the precursor and the cleaved ~22 nt mature product by autoradiography or phosphorimaging.

### Structural Analysis by NMR Spectroscopy

NMR spectroscopy provides atomic-resolution information about the structure and dynamics of RNA molecules in solution.[12]

- · Sample Preparation:
  - Prepare milligram quantities of pre-miR-143 RNA using in vitro transcription. For detailed structural analysis, uniformly label the RNA with <sup>13</sup>C and enriched nucleotide triphosphates (NTPs).[13]
  - Purify the RNA to >95% homogeneity using methods like denaturing PAGE followed by HPLC or FPLC.[14]
  - o Carefully refold the RNA into its correct hairpin conformation by heating to 95°C and then snap-cooling on ice or slow-cooling in the presence of
  - Exchange the purified RNA into a suitable NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl) in 99.96% D<sub>2</sub>O or 90% H<sub>2</sub>O/10% E concentration should be in the high micromolar to low millimolar range.
- Data Acquisition:
  - Acquire a suite of multidimensional NMR experiments on a high-field spectrometer (≥600 MHz).
  - Key experiments include: 2D ¹H-¹H NOESY to obtain distance restraints between protons, 2D ¹H-¹³C HSQC to assign carbon-proton correlations measure scalar couplings (J-couplings) and residual dipolar couplings (RDCs) for torsion angle and orientation information.[15]
- · Structure Calculation:
  - o Process the NMR data to assign resonances to specific atoms in the RNA sequence.
  - o Convert NOESY cross-peak intensities, J-couplings, and RDCs into geometric restraints (distances, torsion angles, orientations).[15]
  - Use computational software (e.g., CNS, XPLOR-NIH, AMBER) to calculate an ensemble of 3D structures that satisfy the experimental restraints and molecular dynamics protocols.[15]

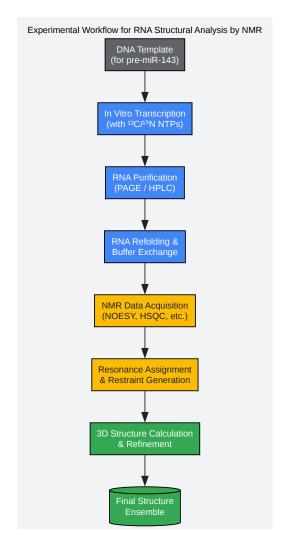
#### Structural Analysis by X-ray Crystallography

X-ray crystallography can yield a static, high-resolution 3D structure of the pre-miR-143 hairpin, though obtaining suitable crystals of RNA can be cha

- · Crystallization:
  - Prepare highly pure and concentrated (~5-10 mg/mL) pre-miR-143 RNA that is folded into a single, stable conformation.
  - Screen a wide range of crystallization conditions (precipitants, pH, salts, temperature) using high-throughput vapor-diffusion methods (sitting or I
  - Strategies to improve crystallization include using RNA crystallization modules or co-crystallizing with a protein that binds a specific engineered s
- Data Collection:
  - o Cryo-protect a suitable single crystal and flash-cool it in liquid nitrogen.
  - Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source.
  - o Collect diffraction data as the crystal is rotated in the beam.

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- Structure Determination:
  - o Process the diffraction images to determine the unit cell dimensions, space group, and reflection intensities.
  - Solve the "phase problem" using methods like molecular replacement (if a homologous structure exists) or heavy-atom derivatization (isomorphic anomalous scattering).[16]
  - Build an atomic model of the pre-miR-143 hairpin into the calculated electron density map and refine the model against the experimental data to resolution structure.[19]



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Caption: A typical workflow for determining RNA structure via NMR. (Max Width: 760px)

### Conclusion

The hairpin structure of pre-miR-143 is a central element in its biology, dictating its maturation and subsequent function as a gene regulator. Its define imperfectly paired stem, and characteristic 3' overhang are all critical features for precise recognition and cleavage by the Dicer enzyme. A detailed undimensional architecture, achieved through a combination of computational modeling and rigorous experimental techniques like NMR spectroscopy a essential. For researchers and drug development professionals, this knowledge opens avenues for the rational design of novel therapeutics aimed at by directly targeting its precursor structure, offering a sophisticated strategy for controlling gene expression in disease.



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